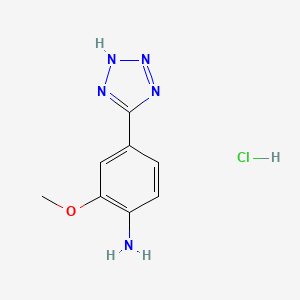

2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives were synthesized . The synthesis involved the reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride is characterized by the presence of a methoxy group and a tetrazolyl group attached to an aniline ring. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis

In a related study, phenyl (2H-tetrazol-5-yl)methanamine derivatives were synthesized by reacting α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol . The synthesized compounds were then treated with alkyl bromides in dry acetone and anhydrous potassium carbonate .科学的研究の応用

Pharmaceutical Applications

Tetrazoles, such as 2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride, have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values .

Material Chemistry

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Catalyst in Synthesis of Phosphonates

Tetrazoles are employed as catalysts in the synthesis of phosphonates .

In Vitro Cytotoxicity

Some tetrazole derivatives have shown potential in vitro cytotoxicity .

Construction of Honeycomb Frameworks

The reaction of 2,5-di (2H-Tetrazol-5-yl)terephthalic acid (H4dtztp) and Cd2+ ions afforded a new three-dimensional (3D) honeycomb framework .

Industrial Applications

将来の方向性

The future directions for research on 2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride could involve further exploration of its biological activities. Tetrazole derivatives are known to have a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities . Therefore, 2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride could potentially be used in the development of new drugs for these conditions.

作用機序

Target of Action

Compounds with tetrazole moieties are known to interact with many enzymes and receptors in organisms .

Mode of Action

Tetrazole derivatives are known to interact with various enzymes and receptors via non-covalent interactions, resulting in a wide range of biological properties .

Biochemical Pathways

Tetrazole derivatives have been reported to have a wide spectrum of medicinal applications against several malignant cells, microorganisms, viruses, and their preventive actions are resistant to various enzymes .

Pharmacokinetics

It is known that tetrazole moieties can boost lipophilicity, enhance bioavailability, and have lesser negative effects .

Result of Action

Some synthesized compounds with tetrazole moieties have shown significant cytotoxic effects .

Action Environment

It is known that the planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

特性

IUPAC Name |

2-methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O.ClH/c1-14-7-4-5(2-3-6(7)9)8-10-12-13-11-8;/h2-4H,9H2,1H3,(H,10,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGLHPMSRMQJRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNN=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4-(2H-tetrazol-5-yl)aniline;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)

![Ethyl 2-[1-(oxiran-2-yl)cyclobutyl]acetate](/img/structure/B2489569.png)

![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)